molecular formula C9H11LiN2O2 B2449344 Lithium 2-[5-(dimethylamino)pyridin-2-yl]acetate CAS No. 2197056-91-8

Lithium 2-[5-(dimethylamino)pyridin-2-yl]acetate

Cat. No.: B2449344
CAS No.: 2197056-91-8
M. Wt: 186.14
InChI Key: USOOTDNTUSZZTO-UHFFFAOYSA-M
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Description

Lithium 2-[5-(dimethylamino)pyridin-2-yl]acetate is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of a lithium ion coordinated to a pyridine ring substituted with a dimethylamino group and an acetate moiety. This unique structure imparts specific chemical properties that make it valuable for research and industrial purposes.

Scientific Research Applications

Lithium 2-[5-(dimethylamino)pyridin-2-yl]acetate has diverse applications in scientific research, including:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.

    Biology: The compound can be employed in biochemical studies to investigate enzyme interactions and cellular processes.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium 2-[5-(dimethylamino)pyridin-2-yl]acetate typically involves the reaction of 2-[5-(dimethylamino)pyridin-2-yl]acetic acid with a lithium base. The reaction is carried out in an appropriate solvent, such as tetrahydrofuran (THF), under an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include low temperatures to control the reactivity of the intermediates and ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Lithium 2-[5-(dimethylamino)pyridin-2-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyridine derivatives.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce reduced pyridine derivatives. Substitution reactions can result in a variety of functionalized pyridine compounds.

Mechanism of Action

The mechanism by which Lithium 2-[5-(dimethylamino)pyridin-2-yl]acetate exerts its effects involves its interaction with specific molecular targets. The dimethylamino group and pyridine ring can coordinate with metal ions or interact with biological macromolecules, influencing their activity. The acetate moiety may also play a role in modulating the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

  • Lithium 2-[5-(methylamino)pyridin-2-yl]acetate
  • Lithium 2-[5-(ethylamino)pyridin-2-yl]acetate
  • Lithium 2-[5-(dimethylamino)pyrimidin-2-yl]acetate

Uniqueness

Lithium 2-[5-(dimethylamino)pyridin-2-yl]acetate is unique due to the presence of the dimethylamino group, which enhances its electron-donating properties and increases its reactivity compared to similar compounds. This makes it particularly valuable in catalytic and coordination chemistry applications.

Properties

IUPAC Name

lithium;2-[5-(dimethylamino)pyridin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.Li/c1-11(2)8-4-3-7(10-6-8)5-9(12)13;/h3-4,6H,5H2,1-2H3,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOOTDNTUSZZTO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CN(C)C1=CN=C(C=C1)CC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11LiN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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